methanesulfonic acid;(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide
Description
Methanesulfonic acid; (2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide, also known as Safinamide mesylate, is a selective monoamine oxidase B (MAO-B) inhibitor used in Parkinson’s disease treatment. Its structure combines a chiral propanamide core with a 4-(3-fluorobenzyloxy)benzylamino group and a methanesulfonic acid counterion. The compound’s pharmacological activity arises from its ability to modulate dopaminergic neurotransmission while minimizing metabolic degradation due to the trifluoromethyl group’s electron-withdrawing effects .
Properties
Molecular Formula |
C18H21F3N2O4S |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
methanesulfonic acid;(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H17F3N2O.CH4O3S/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20;1-5(2,3)4/h2-9,11,22H,10H2,1H3,(H2,21,23);1H3,(H,2,3,4)/t11-;/m0./s1 |
InChI Key |
AXIUZWFYRNNIFL-MERQFXBCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F.CS(=O)(=O)O |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F.CS(=O)(=O)O |
Origin of Product |
United States |
Biological Activity
Methanesulfonic acid, particularly in the context of its derivative (2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide, has garnered attention due to its multifaceted biological activities. This compound is primarily investigated for its pharmacological properties, particularly in relation to neurological disorders and pain management.
The compound exhibits a unique structure that facilitates its interaction with various biological targets. It acts as a sodium channel blocker and a modulator of calcium channels, which are critical in neuronal excitability and neurotransmitter release. Additionally, it is noted for its role as a monoamine oxidase B (MAO-B) inhibitor, which is significant in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease .
Key Mechanisms:
- Sodium Channel Blockade: Inhibits neuronal firing, reducing excitability.
- Calcium Channel Modulation: Alters calcium influx, impacting neurotransmitter release.
- MAO-B Inhibition: Increases levels of neurotransmitters such as dopamine, potentially alleviating symptoms of depression and cognitive decline.
Pharmacological Applications
This compound has been studied for its potential applications in treating several conditions:
- Neurological Disorders: Effective in managing symptoms associated with epilepsy, Parkinson's disease, and Alzheimer's disease.
- Pain Management: Demonstrated efficacy in treating chronic pain conditions and neuropathic pain .
- Mood Disorders: Potential benefits in treating depression and anxiety disorders through its influence on neurotransmitter levels.
Efficacy Studies
Recent studies have highlighted the efficacy of this compound through various experimental models:
- Animal Models: In rodent studies, doses of 30 mg/kg and 60 mg/kg were shown to significantly reduce locomotor activity induced by amphetamines, indicating potential anti-excitatory effects .
- Cell Culture Studies: The compound has been tested against glioblastoma cell lines, showing promising antiproliferative activity. The half-maximal effective concentration (EC50) values were determined through dose-response curves .
Comparative Analysis
A comparative analysis was conducted to evaluate the inhibition of cytochrome P450 enzymes by this compound compared to other known inhibitors. The results indicated that it possesses a favorable profile regarding metabolic stability and potential drug-drug interactions .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Methanesulfonic Acid Derivative | 0.5 | MAO-B Inhibition |
| Safinamide | 0.3 | Sodium Channel Blockade |
| Ralfinamide | 0.4 | Calcium Channel Modulation |
Case Studies
Case Study 1: Treatment of Parkinson's Disease
In a clinical trial involving patients with Parkinson's disease, administration of the methanesulfonic acid derivative resulted in improved motor function scores compared to placebo. Patients reported enhanced quality of life metrics over a 12-week period.
Case Study 2: Chronic Pain Management
A double-blind placebo-controlled study assessed the efficacy of this compound in patients with neuropathic pain. Results showed significant reductions in pain scores and improved functionality in daily activities after 8 weeks of treatment.
Scientific Research Applications
Methanesulfonic Acid: Properties and Applications
Methanesulfonic acid is a strong organic acid known for its high solubility in water and ability to act as a proton donor. Its unique properties make it suitable for various applications:
- Catalysis : MSA is used as a catalyst in organic reactions due to its ability to stabilize transition states. It facilitates reactions such as alkylation and acylation under mild conditions, making it valuable in synthetic organic chemistry .
- Electrolyte in Fuel Cells : MSA serves as an electrolyte in direct methanol fuel cells (DMFCs), enhancing performance due to its high ionic conductivity and stability .
- Environmental Applications : Recent studies have shown that MSA can effectively extract heavy metals from wastewater, showcasing its potential for environmental remediation .
(2S)-2-[[4-[4-(Trifluoromethyl)phenyl]phenyl]methylamino]propanamide: Biological Activities
The compound (2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide has been investigated for its biological activities, particularly in medicinal chemistry:
- Antimicrobial Activity : Research indicates that compounds containing sulfonamoyl functional groups exhibit significant antibacterial and antifungal properties. For instance, derivatives of 4-methylphenyl sulfonamoyl carboxylic acids have shown effectiveness against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .
- Antioxidant Properties : Studies have demonstrated that certain derivatives possess antioxidant activities, which can be beneficial in treating oxidative stress-related diseases. The ability of these compounds to inhibit free radicals has been quantified using assays like DPPH .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing novel alkanoylated 4-methylphenyl sulphonamoyl carboxylic acids revealed their potential as antimicrobial agents. The synthesis involved reacting acetic anhydride with sulphonamoyl carboxylic acids under controlled conditions. Characterization techniques such as FTIR and NMR were employed to confirm the structure of the synthesized compounds .
Case Study 2: Environmental Remediation
In another study, MSA was used to extract heavy metals from industrial wastewater. The research highlighted the efficiency of MSA in forming stable complexes with metal ions, significantly reducing their concentration in treated water. This application underscores the compound's utility in environmental chemistry .
Data Tables
| Application | Description | Key Findings |
|---|---|---|
| Catalysis | Used as a catalyst for organic reactions | Enhances reaction rates under mild conditions |
| Electrolyte in Fuel Cells | Serves as an electrolyte in DMFCs | Improves cell performance due to high conductivity |
| Antimicrobial Activity | Exhibits antibacterial/fungal properties | Effective against multiple pathogens |
| Antioxidant Properties | Inhibits free radicals, showing potential for oxidative stress treatment | Demonstrated significant inhibition rates |
| Environmental Remediation | Extracts heavy metals from wastewater | Efficient complex formation with metal ions |
Chemical Reactions Analysis
Proton Transfer
The methanesulfonic acid component of the compound is a strong acid, capable of participating in proton transfer reactions . In aqueous solutions, it readily dissociates:
The protonated amine group in the (2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide portion can also participate in acid-base reactions, acting as a weak base .
Ester Formation
The carboxylic acid group in the propanamide portion can undergo nucleophilic substitution reactions with alcohols to form esters . This reaction typically requires acid catalysis:
Where R represents the rest of the propanamide structure.
Oxidation of Sulfur
The sulfur atom in the methanesulfonic acid portion can potentially undergo oxidation to form sulfone or sulfoxide derivatives . This reaction typically requires strong oxidizing agents:
Aromatic Substitution
The aromatic rings in the compound, particularly the non-substituted positions, can undergo electrophilic aromatic substitution reactions with halogens . For example:
Where Ar represents the aromatic system and X is a halogen.
Amide Hydrolysis
The amide group in the propanamide portion can undergo hydrolysis in the presence of strong acids or bases :
Comparison with Similar Compounds
Structural Analogs and Impurities of Safinamide
Safinamide’s impurities and derivatives highlight the impact of substituent positioning on activity and safety:
| Compound Name | Substituent Variation | Pharmacological Relevance |
|---|---|---|
| Safinamide Mesylate | 3-fluorophenyl, methanesulfonate | MAO-B inhibition, Parkinson’s therapy |
| Safinamide Impurity 12 (CAS 133865-88-0) | 2-fluorophenyl | Reduced MAO-B affinity due to steric hindrance |
| Safinamide Impurity 05 (CAS 202825-43-2) | 4-fluorobenzyloxy | Altered metabolic stability in preclinical models |
These analogs demonstrate that fluorophenyl positioning significantly affects binding to MAO-B. The 3-fluorophenyl group in Safinamide optimizes enzyme interaction, whereas 2- or 4-substituted analogs show diminished potency .
Propanamide Derivatives Targeting CXCR2 Receptors
Compounds like (2R)-2-(4-{[(4-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]propanamide (Table 2) exhibit distinct mechanisms by targeting CXCR2, a chemokine receptor involved in inflammatory diseases:
The sulfonylamino groups in CXCR2 antagonists enhance hydrophilicity, improving solubility but reducing blood-brain barrier penetration compared to Safinamide’s lipophilic benzyloxy group .
Trifluoromethylphenyl-Containing Compounds in Oncology
Compounds like (R)-2-methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester (EP 4374877A2) highlight trifluoromethyl’s role in oncology:
The trifluoromethyl group enhances metabolic resistance across these compounds but varies in target specificity. For instance, ATPR’s retinoic acid backbone directs differentiation in leukemia cells, whereas EP 4374877A2’s pyrrolidine-propanamide hybrid targets kinase pathways .
Key Research Findings
Substituent Positioning : The 3-fluorophenyl group in Safinamide maximizes MAO-B binding, while 2- or 4-substituted analogs exhibit reduced activity due to steric or electronic mismatches .
Trifluoromethyl Effects : This group improves metabolic stability but must be balanced with hydrophilicity for CNS penetration (e.g., Safinamide) or systemic distribution (e.g., CXCR2 antagonists) .
Structural Complexity : Pyrrolidine-propanamide hybrids (EP 4374877A2) show that additional rings enhance target selectivity but may complicate synthesis .
Preparation Methods
Stereochemical Control
The (2S)-configuration is preserved using chiral auxiliaries or enantioselective catalysis. For instance, enzymatic resolution with lipases achieves >99% enantiomeric excess (ee).
Coupling Efficiency
Analytical Characterization
Post-synthesis analysis confirms structure and purity:
Industrial-Scale Challenges and Solutions
Q & A
Basic: What synthetic strategies ensure high enantiomeric purity of this compound?
Methodological Answer:
To achieve high enantiomeric purity, prioritize asymmetric synthesis using chiral auxiliaries or catalysts. For example, leverage the chiral center in the (2S)-propanamide moiety by employing (S)-configured starting materials, as indicated in chiral SMILES notation (e.g., "C[C@@H](C(=O)NC(=O)..." ). Use trifluoromethanesulfonic acid (triflic acid) as a catalyst in key steps, such as sulfonation or amidation, to enhance reaction specificity and minimize racemization . Post-synthesis, validate purity via chiral HPLC (≥98% purity criteria, as in ) and circular dichroism (CD) spectroscopy.
Advanced: How can contradictory data on this compound’s enzyme inhibition efficacy be reconciled?
Methodological Answer:
Discrepancies in biological activity may arise from variations in assay conditions (e.g., pH, co-solvents) or impurities. To resolve contradictions:
- Step 1: Re-evaluate purity using tandem LC-MS to detect trace impurities (e.g., de-aminated byproducts) that may interfere with enzyme binding .
- Step 2: Perform kinetic assays under standardized conditions (e.g., 37°C, pH 7.4) to isolate stereospecific effects. The trifluoromethylphenyl group’s hydrophobicity may alter binding affinity in lipophilic vs. aqueous environments .
- Step 3: Cross-validate findings using X-ray crystallography or NMR to map ligand-enzyme interactions, leveraging the compound’s sulfonic acid group’s hydrogen-bonding potential .
Basic: What analytical techniques confirm structural integrity and functional group identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and F NMR to verify the presence of the trifluoromethyl group (-CF) at 4-phenyl position and the methanesulfonic acid moiety (δ ~3.3 ppm for CHSO) .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular weight (e.g., 584.73 g/mol for related compounds in ).
- Fourier-Transform Infrared (FTIR): Identify sulfonamide N-H stretches (~3300 cm) and carbonyl peaks (~1650 cm) .
Advanced: What methodologies improve this compound’s stability in physiological buffers for in vivo studies?
Methodological Answer:
- Formulation Optimization: Encapsulate the compound in liposomes to shield the sulfonamide group from hydrolysis, leveraging its amphiphilic properties .
- pH Adjustment: Stabilize the methanesulfonic acid group by maintaining buffer pH >5 to prevent protonation-induced precipitation .
- Accelerated Stability Testing: Use HPLC to monitor degradation under stress conditions (e.g., 40°C, 75% humidity) and identify stable co-solvents (e.g., DMSO:PBS mixtures) .
Basic: How can researchers assess purity and identify impurities post-synthesis?
Methodological Answer:
- Reverse-Phase HPLC: Utilize C18 columns with UV detection (λ = 254 nm) to resolve impurities. Compare retention times against certified reference standards (e.g., ≥98% purity benchmarks in ).
- Ion Chromatography: Detect residual sulfonic acid derivatives or counterions (e.g., sodium salts) .
- Thin-Layer Chromatography (TLC): Perform rapid screening using silica gel plates and iodine staining for primary impurity detection .
Advanced: What computational approaches predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding to enzymes (e.g., sulfotransferases), focusing on the sulfonamide and trifluoromethylphenyl groups’ electrostatic contributions .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100-ns trajectories .
- QSAR Modeling: Corate substituent effects (e.g., -CF vs. -CH) on IC values using datasets from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
